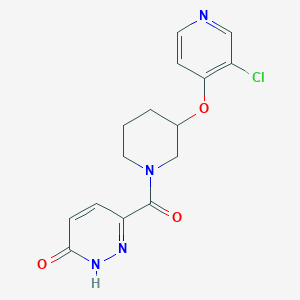
4,5-Difluoro-2-methoxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a cinnamic acid backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxycinnamic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted cinnamic acids.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Difluoro-2-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming the corresponding saturated acid.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of difluorobenzoic acids or ketones.
Reduction: Formation of 4,5-difluoro-2-methoxyphenylpropionic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
4,5-Difluoro-2-methoxycinnamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive cinnamic acid derivatives.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-2-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its structural similarity to other cinnamic acid derivatives suggests it may interact with enzymes involved in oxidative stress or inflammation pathways .
Comparación Con Compuestos Similares
- 3,5-Difluoro-4-methoxycinnamic acid
- 4-Fluoro-2-methoxycinnamic acid
- 4,5-Difluorocinnamic acid
Comparison: 4,5-Difluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of two fluorine atoms enhances its stability and reactivity, making it more suitable for certain chemical reactions and biological applications .
Propiedades
IUPAC Name |
(E)-3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODWXUATTLOTOJ-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
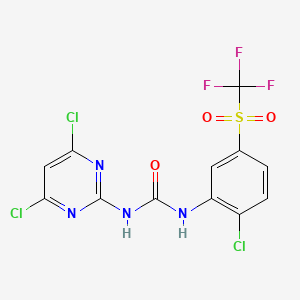
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)
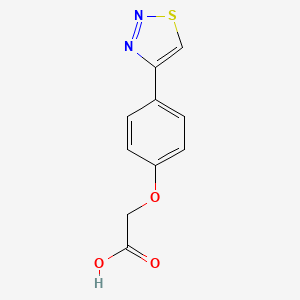
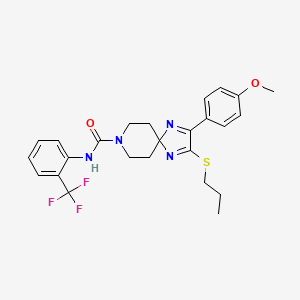
![2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2367312.png)
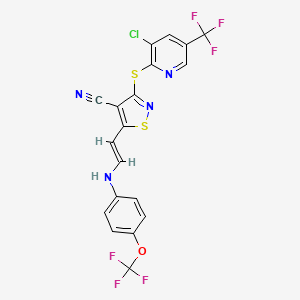
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzohydrazide](/img/structure/B2367315.png)
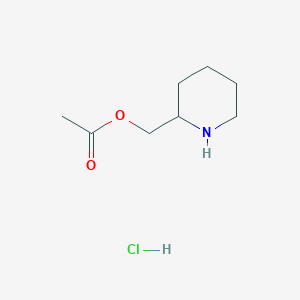
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2367317.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)
